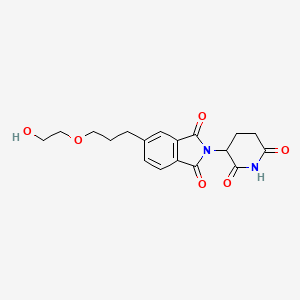
Thalidomide-5'-C3-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-C3-PEG1-OH is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant therapeutic effects in various diseases. Thalidomide-5’-C3-PEG1-OH is a modified version designed to enhance its solubility and bioavailability, making it more effective for medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG1-OH involves the modification of the thalidomide molecule by attaching a polyethylene glycol (PEG) chain to the 5’ position. This process typically involves several steps:
Activation of Thalidomide: Thalidomide is first activated by introducing a reactive group at the 5’ position.
PEGylation: The activated thalidomide is then reacted with a PEG chain, usually under mild conditions to avoid degradation of the thalidomide molecule.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG1-OH follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-C3-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the PEG chain.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted versions with different functional groups.
Applications De Recherche Scientifique
Thalidomide-5’-C3-PEG1-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on solubility and bioavailability.
Biology: Investigated for its potential to modulate biological pathways and its interactions with cellular components.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of drug delivery systems and as a reference compound in pharmaceutical research.
Mécanisme D'action
The mechanism of action of Thalidomide-5’-C3-PEG1-OH involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide but with enhanced properties due to the PEGylation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its therapeutic effects and teratogenicity.
Lenalidomide: A derivative with improved efficacy and reduced side effects.
Pomalidomide: Another derivative with potent anti-cancer properties.
Uniqueness
Thalidomide-5’-C3-PEG1-OH is unique due to its PEGylation, which enhances its solubility and bioavailability, making it more effective for medical applications compared to its parent compound and other derivatives.
This detailed article provides a comprehensive overview of Thalidomide-5’-C3-PEG1-OH, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H20N2O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,1-2,5-9H2,(H,19,22,23) |
Clé InChI |
JEKZTCQHKKEFIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















